molecular formula C15H10N4O3 B12546667 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one CAS No. 143264-01-1

5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one

Cat. No.: B12546667
CAS No.: 143264-01-1
M. Wt: 294.26 g/mol
InChI Key: XZNWYEOTXRIOER-UHFFFAOYSA-N
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Description

5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one is a heterocyclic compound that features both imidazole and nitrophenyl groups

Preparation Methods

The synthesis of 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of suitable linear precursors under specific conditions. For instance, the reaction of aromatic aldehydes with malono derivatives and phenyl hydrazine derivatives in a mixture of water and ethanol at room temperature can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and nitrophenyl-containing compounds. Compared to these, 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 5-amino-4-cyano-1,3-diphenyl pyrazole and various substituted imidazoles .

Properties

CAS No.

143264-01-1

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

5-imino-4-(4-nitrophenyl)-1-phenylimidazol-2-one

InChI

InChI=1S/C15H10N4O3/c16-14-13(10-6-8-12(9-7-10)19(21)22)17-15(20)18(14)11-4-2-1-3-5-11/h1-9,16H

InChI Key

XZNWYEOTXRIOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=N)C(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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